molecular formula C12H13NO2 B8626065 5-Ethyl-1-methyl-1H-indole-3-carboxylic acid

5-Ethyl-1-methyl-1H-indole-3-carboxylic acid

Cat. No.: B8626065
M. Wt: 203.24 g/mol
InChI Key: OOZCFXMBYADDCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-1-methyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C12H13NO2 and its molecular weight is 203.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

IUPAC Name

5-ethyl-1-methylindole-3-carboxylic acid

InChI

InChI=1S/C12H13NO2/c1-3-8-4-5-11-9(6-8)10(12(14)15)7-13(11)2/h4-7H,3H2,1-2H3,(H,14,15)

InChI Key

OOZCFXMBYADDCB-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C2C(=O)O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 1-methyl-5-vinyl-1H-indole-3-carboxylic acid ethyl ester (934 mg) in ethanol (40 ml) was added 10% palladium carbon (containing about 50% water) (95 mg) at room temperature, and stirred at the same temperature for 4 hours under hydrogen gas flow. After completion of the reaction, the mixture was filtered through Celite, and then the filtrate was concentrated. The obtained residue was dissolved in ethanol (20 ml), 1N aqueous solution of sodium hydroxide (20 ml) was added thereto at room temperature, and stirred at 70° C. for 3 hours. After completion of the reaction, the mixture was cooled to room temperature, filtered through Celite, and then the solvent was evaporated. The obtained residue was extracted with ethyl acetate. To the aqueous layer was added 1 N hydrochloric acid aqueous solution, and the precipitated solid was collected by filtration to give the titled compound (797 mg) as a white solid.
Name
1-methyl-5-vinyl-1H-indole-3-carboxylic acid ethyl ester
Quantity
934 mg
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
95 mg
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.